molecular formula C13H17N3O4S B8343067 1-(Morpholine-4-carbonyl)indoline-5-sulfonamide

1-(Morpholine-4-carbonyl)indoline-5-sulfonamide

Cat. No. B8343067
M. Wt: 311.36 g/mol
InChI Key: BCCLBOKCUBQAIF-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

Following a procedure analogous to that for the synthesis of Intermediate 55, indoline-5-sulfonamide (Intermediate 54A, 250 mg, 1.26 mmol) and morpholine-4-carbonyl chloride (206 μL, 1.77 mmol) were converted to the title compound (230 mg, 59%) after purification using preparative HPLC. 1H NMR (DMSO-d6) δ 7.61-7.58 (m, 2H), 7.15-7.12 (m, 3H), 3.92 (t, J=6.5 Hz, 2H), 3.78-3.75 (m, 2H), 3.66-3.63 (m, 4H), 3.10-3.07 (m, 4H); MS(ESI+) m/z 312.2 (M+H)+.
Name
Intermediate 55
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
206 μL
Type
reactant
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
C1([C:7]([N:9]2[C:17]3[C:12](=[CH:13][C:14]([S:18]([NH2:21])(=[O:20])=[O:19])=[CH:15][CH:16]=3)[CH2:11][CH2:10]2)=[O:8])CCCCC1.N1C2C(=CC(S(N)(=O)=O)=CC=2)CC1.[N:35]1(C(Cl)=O)[CH2:40][CH2:39][O:38][CH2:37][CH2:36]1>>[N:35]1([C:7]([N:9]2[C:17]3[C:12](=[CH:13][C:14]([S:18]([NH2:21])(=[O:19])=[O:20])=[CH:15][CH:16]=3)[CH2:11][CH2:10]2)=[O:8])[CH2:40][CH2:39][O:38][CH2:37][CH2:36]1

Inputs

Step One
Name
Intermediate 55
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)N
Name
Quantity
250 mg
Type
reactant
Smiles
N1CCC2=CC(=CC=C12)S(=O)(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC2=CC(=CC=C12)S(=O)(=O)N
Name
Quantity
206 μL
Type
reactant
Smiles
N1(CCOCC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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